molecular formula C12H14FNOS B14016807 (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone

Cat. No.: B14016807
M. Wt: 239.31 g/mol
InChI Key: CLNPZNBDHUFJME-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone is a thiomorpholine-derived ketone featuring a fluorinated and methyl-substituted aromatic ring. Its molecular formula is C₁₂H₁₄FNO₂S, with a molecular weight of 255.31 g/mol (calculated). Thiomorpholino methanones are widely used as intermediates in medicinal chemistry, particularly in fragment-based drug design and enzyme inhibition studies . The fluorine and methyl substituents on the phenyl ring modulate electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H14FNOS

Molecular Weight

239.31 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNOS/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

CLNPZNBDHUFJME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Thiomorpholino methanones exhibit diverse biological and physicochemical properties depending on aryl substituents. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Spectral Data (¹H NMR, δ ppm) Biological Activity References
(3-Nitrophenyl)(thiomorpholino)methanone (13a) 3-NO₂ C₁₁H₁₂N₂O₃S 252.29 83% 8.01 (d, J=1.5 Hz), 7.54 (dd, J=7.8, 1.5 Hz) Intermediate
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (13b) 3-NO₂, 4-CH₃ C₁₂H₁₄N₂O₃S 266.32 89% 8.01 (d), 2.64 (s, CH₃) Intermediate
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone 4-F, 2-OCH₃ C₁₂H₁₄FNO₃S 255.31 98% purity Not reported Lab use
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(thiomorpholino)methanone (7j) 2,6-Cl, isoxazole ring C₁₆H₁₅Cl₂N₂O₂S 339.07 85% 2.56 (s, CH₃), 7.32–7.40 (m, Ar-H) SecA inhibitor (low µM IC₅₀)
(5-Fluoro-2-methylphenyl)(morpholino)methanone Morpholino (O instead of S) C₁₂H₁₄FNO₂ 239.25 Not reported Not reported Medicinal chemistry intermediate

Spectroscopic Trends

  • Thiomorpholino protons: Resonate at δ 2.6–4.0 ppm (e.g., δ 2.64–3.82 for bridging methylenes) .
  • Aromatic protons: Shift depending on substituents. Electron-withdrawing groups (e.g., NO₂) deshield protons (δ 7.5–8.0), while electron-donating groups (e.g., OCH₃) shield them (δ 6.6–7.4) .

Biological Activity

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The synthesis of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone typically involves multi-step organic reactions that incorporate fluorinated aromatic components and thiomorpholine. The compound can be characterized by the following properties:

PropertyValue
Molecular Formula C11H12FNOS
Molecular Weight 225.28 g/mol
CAS Number [Not provided in sources]
IUPAC Name (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone

Biological Activity

Research has indicated that (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

In Vitro Studies

  • Anticancer Activity :
    • The compound has shown potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating strong antiproliferative properties .
    • Mechanistic studies suggest that the compound may interfere with nucleotide metabolism, possibly through intracellular conversion to active metabolites .
  • Enzyme Inhibition :
    • Investigations into the compound's interaction with specific enzymes have demonstrated its ability to inhibit certain pathways relevant to tumor growth and proliferation. This inhibition is often linked to the modulation of signaling pathways involved in cell survival and apoptosis.

The proposed mechanism of action for (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone involves:

  • Targeting Enzymatic Pathways : The compound may bind to enzymes involved in nucleotide synthesis or metabolism, thereby disrupting normal cellular functions.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Recent studies have highlighted the potential therapeutic applications of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone:

  • A study demonstrated that this compound, when combined with other chemotherapeutic agents, enhanced overall efficacy against resistant cancer cell lines .
  • Another investigation focused on its role as a precursor in drug development, showcasing its utility in synthesizing more complex molecules with enhanced biological activity.

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